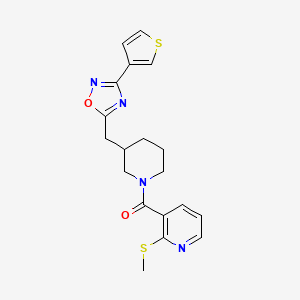
(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound featuring multiple heterocyclic structures
科学的研究の応用
Isomorphous Methyl- and Chloro-substituted Analogues
The paper by Swamy et al. (2013) discussed isomorphous structures related to the chemical compound , focusing on structures like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone. This research highlighted the complexities in analyzing such structures due to extensive disorder, which can pose challenges in automatic detection during data-mining procedures, emphasizing the importance of careful structural analysis in the field of heterocyclic chemistry (Swamy et al., 2013).
Heterocyclic Replacement in Histamine H3 Receptor Antagonists
Swanson et al. (2009) explored small molecules with a heterocyclic core for their in vitro affinity at the human histamine H(3) receptor. Their study produced compounds with diverse central hetero-aromatic linkers, including pyridine, pyrazine, and thiophene. This research is significant as it contributed to understanding the potential of heterocyclic compounds in medicinal chemistry, especially as selective antagonists in receptor targeting (Swanson et al., 2009).
Bioactivity and Enzyme Inhibition
Enzyme Inhibitory Activities of Thiophene-Based Compounds
The study by Cetin et al. (2021) on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives revealed significant in vitro enzyme inhibitory activities. The study showcased the potential of thiophene-based heterocyclic compounds as enzyme inhibitors, providing insights into the structural basis of their bioactivity and potential applications in pharmacology (Cetin et al., 2021).
Chemical Synthesis and Characterization
Novel Thieno-Fused Bicyclic Compounds
Mabkhot et al. (2015) synthesized new substituted thieno-fused bicyclic compounds, demonstrating the potential of thieno[2,3-b]pyridine scaffolds in synthesizing heterocyclic compounds. Their research provided valuable structural insights into these compounds, enriching the knowledge base on heterocyclic chemistry and its applications (Mabkhot et al., 2015).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives
Mabkhot et al. (2010) reported a convenient synthesis route for thieno-[2,3-b]thiophene derivatives, showcasing the versatility and potential of these compounds in various applications. The research provided a facile synthesis approach, contributing to the broader utilization of such heterocyclic compounds in different scientific fields (Mabkhot et al., 2010).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thioamide with an appropriate nitrile oxide under mild conditions.
Piperidine ring formation: The piperidine ring can be synthesized via a reductive amination reaction involving a ketone and an amine.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and piperidine derivatives with the (2-(Methylthio)pyridin-3-yl) moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene and methylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology and Medicine:
- Potential applications in drug discovery due to its multiple functional groups that can interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties.
- Explored for use in organic electronics and sensors.
作用機序
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings and functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
(2-(Methylthio)pyridin-3-yl)(3-(pyridin-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole and thiophene rings.
(2-(Methylthio)pyridin-3-yl)(3-(thiophen-3-yl)piperidin-1-yl)methanone: Lacks the oxadiazole ring.
Uniqueness:
- The presence of the 1,2,4-oxadiazole ring and thiophene moiety in (2-(Methylthio)pyridin-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone provides unique electronic properties and reactivity compared to similar compounds.
- These structural features may enhance its binding affinity and specificity towards biological targets, making it a promising candidate for drug development and other applications.
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-26-18-15(5-2-7-20-18)19(24)23-8-3-4-13(11-23)10-16-21-17(22-25-16)14-6-9-27-12-14/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIOKISQNZWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
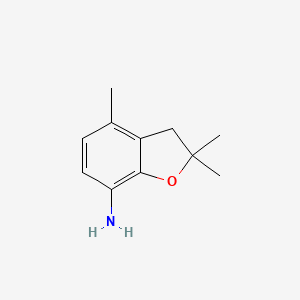
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropanecarboxamide](/img/structure/B2636646.png)


![5-PHENYL-2-(2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDO)THIOPHENE-3-CARBOXAMIDE](/img/structure/B2636650.png)

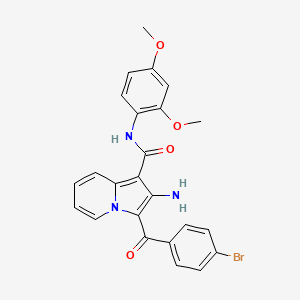
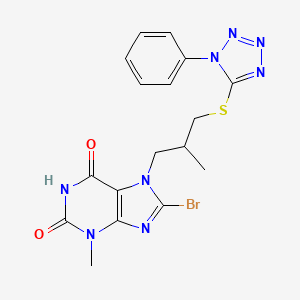
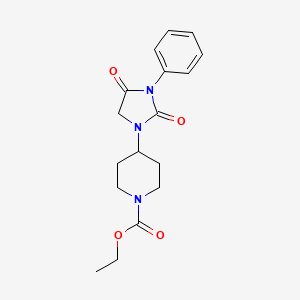
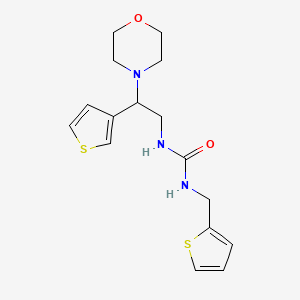

![N-(2-fluorophenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)butanamide](/img/structure/B2636663.png)
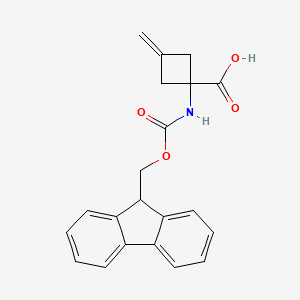
![4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole](/img/structure/B2636666.png)
